

Solubility Profile of Methoxyethyl-Substituted Amines: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-fluoroethyl)(2-methoxyethyl)amine*

CAS No.: 1955524-14-7

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Executive Summary

Methoxyethyl-substituted amines represent a critical structural motif in both medicinal chemistry and industrial gas treatment. Characterized by the presence of an ether linkage separated from an amine by an ethylene bridge (

), these compounds exhibit a unique "amphiphilic" solubility profile. This guide analyzes the physicochemical drivers behind their behavior—specifically the gauche effect and hydrogen bond acceptor (HBA) modulation—and provides validated protocols for their characterization.

For the drug developer, the methoxyethyl group serves as a strategic bioisostere, lowering lipophilicity (LogP) compared to alkyl chains without introducing the permeability-limiting hydrogen bond donor (HBD) character of a hydroxyl group. In industrial applications, specifically carbon capture, these amines offer high CO

solubility and reduced regeneration energy in water-lean solvent systems.[1]

Physicochemical Basis of Solubility

The solubility profile of methoxyethyl-substituted amines is not merely a function of polarity but is governed by specific conformational preferences and electronic effects.

The Gauche Effect and Conformation

Unlike simple alkyl chains that prefer an anti (staggered, 180°) conformation to minimize steric hindrance, 1,2-disubstituted ethanes with electronegative heteroatoms (like O and N) often adopt a gauche (60°) conformation.[2]

- Mechanism: This stabilization arises from hyperconjugation () and electrostatic attraction between the partially positive nitrogen and the electronegative oxygen.
- Solubility Impact: The gauche conformation creates a compact, "kinked" molecular shape. This exposes the ether oxygen and amine nitrogen to the solvent shell more effectively than an extended anti conformer, enhancing hydration entropy and thus aqueous solubility.

Electronic Modulation (HBA vs. HBD)

The methoxyethyl group acts as a "capped" alcohol.

- Hydrogen Bond Acceptors (HBA): 2 (Ether Oxygen + Amine Nitrogen).
- Hydrogen Bond Donors (HBD): 0 (for tertiary amines) or 1-2 (for secondary/primary amines).
- Comparison:
 - vs. Propyl: Methoxyethyl lowers LogP (increases hydrophilicity) due to the ether oxygen.
 - vs. Hydroxyethyl: Methoxyethyl is more lipophilic (higher LogP) because it lacks the hydroxyl proton (HBD). This is crucial for membrane permeability; removing the HBD reduces the desolvation penalty required to enter the lipid bilayer.

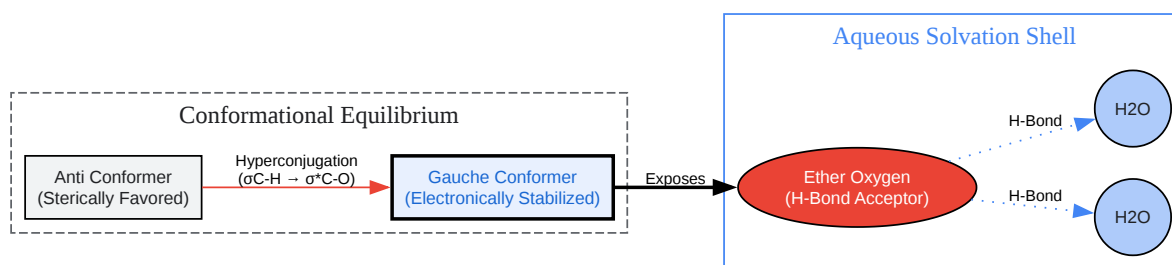
Table 1: Comparative Physicochemical Properties

Substituent Group	Structure	LogP Shift (Approx)*	HBA	HBD	Solubility Character
n-Propyl		Reference (0.0)	0	0	Lipophilic
Methoxyethyl		-1.0 to -1.5	1	0	Amphiphilic (Balanced)
Hydroxyethyl		-2.0 to -2.5	1	1	Hydrophilic (Permeability Risk)

*Values are approximate shifts relative to the propyl group in a drug-like scaffold.

Visualization: Solvation & Conformation

The following diagram illustrates the gauche conformation and the solvation shell stabilization that drives the solubility of these amines.



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Figure 1: The gauche effect stabilizes a compact conformation, exposing the ether oxygen for efficient hydrogen bonding with water.

Applications and Case Studies

Medicinal Chemistry: The "Permeability-Solubility" Sweet Spot

In drug discovery, the "molecular obesity" (high LogP/MW) of lead compounds often leads to poor solubility. Replacing an alkyl chain with a methoxyethyl group is a standard bioisosteric replacement.

- Mechanism: The ether oxygen reduces LogP, improving aqueous solubility.
- Advantage: Unlike adding a hydroxyl group (which also improves solubility), the methoxyethyl group does not introduce a Hydrogen Bond Donor. High HBD counts correlate with poor passive permeability and P-gp efflux liability. Methoxyethyl amines often retain good membrane permeability while solving solubility issues.

Industrial CO Capture: Water-Lean Solvents

Methoxyethyl amines (e.g., 2-methoxyethylamine) are pivotal in "Next-Gen" carbon capture.

- Problem: Aqueous amine solutions (like MEA) require massive energy to boil off water during regeneration.
- Solution: Methoxyethyl amines are used in water-lean or non-aqueous solvents.^[1]
 - Solubility: The methoxyethyl group ensures the amine remains soluble in organic co-solvents (like alcohols or glycols) where simple alkyl amines might phase separate.
 - Capacity: They exhibit high physical solubility for CO

(Henry's Law) in addition to chemical carbamate formation, increasing the net cyclic capacity.

Experimental Protocol: Thermodynamic Solubility Assay

For accurate characterization, Thermodynamic Solubility (equilibrium) is preferred over Kinetic Solubility (precipitation from DMSO).

Protocol Overview

Objective: Determine the saturation solubility of a solid methoxyethyl-amine derivative in a specific buffer (usually pH 7.4) or solvent.^{[1][2][3][4][5][6][7]}

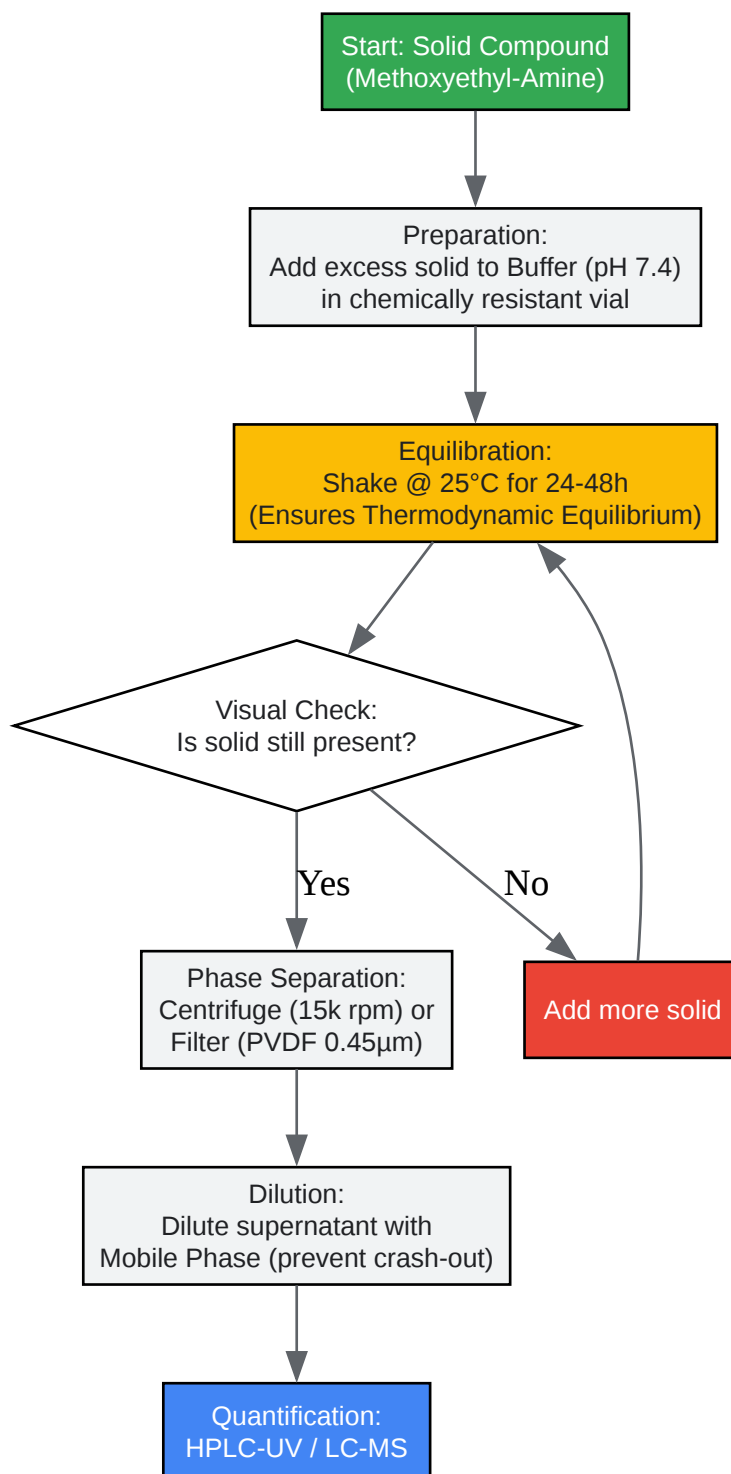
Reagents:

- Test Compound (Solid, >95% purity).
- Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
- HPLC-grade Acetonitrile/Methanol.

Workflow:

- Saturation: Add excess solid compound to the buffer in a glass vial.
- Equilibration: Shake at constant temperature (25°C) for 24–48 hours.
- Separation: Filter (0.45 µm PVDF) or centrifuge (15,000 rpm) to remove undissolved solid.
- Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

Methodological Workflow Diagram



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Figure 2: Step-by-step workflow for determining the thermodynamic solubility of amine derivatives.

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